molecular formula C10H15NS B094753 3-tert-butylsulfanyl-5-methylpyridine CAS No. 18794-47-3

3-tert-butylsulfanyl-5-methylpyridine

Cat. No.: B094753
CAS No.: 18794-47-3
M. Wt: 181.3 g/mol
InChI Key: ASCYFBRLXRDIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butylsulfanyl-5-methylpyridine is a pyridine derivative featuring a tert-butylsulfanyl (–S–C(CH₃)₃) substituent at the 3-position and a methyl (–CH₃) group at the 5-position of the pyridine ring. The tert-butylsulfanyl group introduces significant steric bulk and moderate electron-donating properties due to the sulfur atom’s polarizability, while the methyl group at position 5 contributes additional lipophilicity. This compound is of interest in medicinal chemistry and materials science due to the tunable electronic and steric effects of its substituents, which can influence reactivity, binding affinity, and stability .

Properties

CAS No.

18794-47-3

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

3-tert-butylsulfanyl-5-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

ASCYFBRLXRDIQH-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)SC(C)(C)C

Canonical SMILES

CC1=CC(=CN=C1)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-tert-butylsulfanyl-5-methylpyridine typically involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydrogen atom at the fifth position of the pyridine ring is replaced by the tert-butylthio group. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butylthio group, often using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-Picoline.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butylsulfanyl-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thioether group (–S–C(CH₃)₃) is less electron-withdrawing than sulfonamide (–SO₂–NHR) groups, which may enhance π-stacking interactions in drug design .

Reactivity and Stability

  • Acid/Base Stability : The tert-butylsulfanyl group is resistant to hydrolysis under acidic conditions, unlike silyl ethers (e.g., tert-butyldimethylsilyloxy), which cleave readily in acidic or aqueous media .
  • Oxidative Stability : Thioethers are prone to oxidation to sulfoxides or sulfones, whereas sulfonamides (e.g., ) are oxidation-resistant, making them preferable in long-term storage applications .

Pharmacological and Industrial Relevance

  • Drug Design : Sulfonamide derivatives (e.g., ) are common in kinase inhibitors due to their hydrogen-bonding capacity, while thioethers (target compound) may improve membrane permeability in CNS-targeting drugs .
  • Material Science : Silyl-protected pyridines () are intermediates in OLED synthesis, whereas tert-butylsulfanyl groups could stabilize charge-transfer complexes in conductive polymers .

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